Clecarmycin A1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

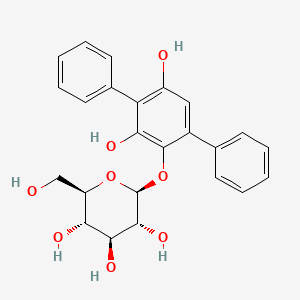

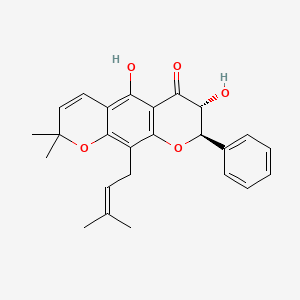

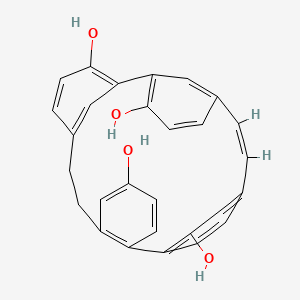

Clecarmycin A1 is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.

Applications De Recherche Scientifique

Antitumor Properties

Clecarmycin A1, along with its variant Clecarmycin C, is derived from Streptomyces sp. DO-114 and shows promising antitumor properties. These compounds have demonstrated effectiveness against leukemia P388 and sarcoma 180 in mice, as well as antiproliferative activities against human HeLa S3 cells. The isolation process involves fermentation with a porous polymer resin that adsorbs antibiotics, leading to increased titers. The compounds are active against bacteria as well (Fujii et al., 1995).

Interaction with Bacterial DNA Gyrase

Clecarmycin A1 is part of the aminocoumarin group of antibiotics, which includes novobiocin, clorobiocin, and coumermycin A1. These compounds are potent inhibitors of the bacterial type II topoisomerase DNA gyrase, differing from fluoroquinolones like ciprofloxacin in their binding sites and mode of action. Novobiocin, a related compound, has been used clinically against Staphylococcus aureus infections. Aminocoumarins are also capable of inhibiting the fluoroquinolone-induced activation of RecA, thereby reducing the risk of resistance development in antibacterial therapy (Heide, 2014).

Potential in Antibacterial Therapy

Clecarmycin A1, along with other coumarin derivatives, has been noted for its antibacterial activities. These compounds inhibit the growth of bacteria, including challenging pathogens like Borrelia burgdorferi, the causative agent of Lyme disease. They target the B subunit of DNA gyrase in bacteria, essential for DNA replication. Given the sensitivity of B. burgdorferi to coumarin antibiotics, these compounds are considered for treatments in diseases like Lyme disease (Samuels & Garon, 1993).

Applications Beyond Antibiotics

The aminocoumarin antibiotics, including compounds like Clecarmycin A1, have applications that extend beyond their antibacterial properties. They have been explored for potential uses in oncology, underscoring the diverse applications of these compounds. The detailed understanding of their biosynthetic pathways allows for the generation of new aminocoumarin derivatives, expanding their potential therapeutic applications (Heide et al., 2008).

Propriétés

Nom du produit |

Clecarmycin A1 |

|---|---|

Formule moléculaire |

C29H24O11 |

Poids moléculaire |

548.5 g/mol |

Nom IUPAC |

2-hydroxy-5-(5-hydroxy-6-methyl-4-oxooxan-2-yl)-18-methyl-14-[2-methyl-3-(oxiran-2-yl)oxiran-2-yl]-6,13-dioxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12(17),14,18-hexaene-4,8,16-trione |

InChI |

InChI=1S/C29H24O11/c1-9-4-11-12(24-19(9)14(30)6-17(38-24)28(3)26(39-28)16-8-36-16)5-13-20(22(11)33)25(35)29(27(40-29)23(13)34)18-7-15(31)21(32)10(2)37-18/h4-6,10,16,18,21,26-27,32-33H,7-8H2,1-3H3 |

Clé InChI |

ABNJCNGVZLNFJI-UHFFFAOYSA-N |

SMILES canonique |

CC1C(C(=O)CC(O1)C23C(O2)C(=O)C4=C(C3=O)C(=C5C=C(C6=C(C5=C4)OC(=CC6=O)C7(C(O7)C8CO8)C)C)O)O |

Synonymes |

clecarmycin A1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

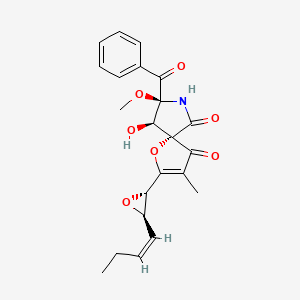

![(2S,3S,4S)-4-(hydroxymethyl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1245273.png)

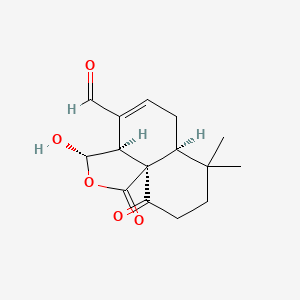

![methyl N-[1-[[4-hydroxy-5-[[2-[3-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]-2-oxoimidazolidin-1-yl]-3,3-dimethylbutanoyl]amino]-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1245274.png)

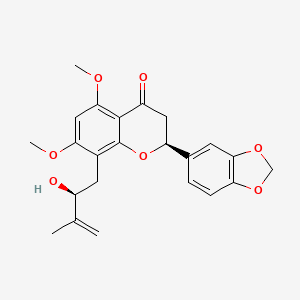

![N-(2-aminoethyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1245276.png)